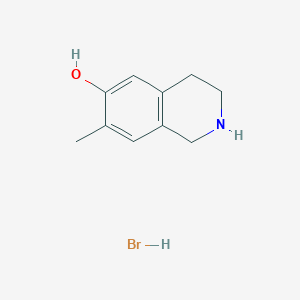

![molecular formula C11H9FN2O B2766542 5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine CAS No. 2200853-87-6](/img/structure/B2766542.png)

5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine” is a compound that belongs to the class of organic compounds known as pyridines . Pyridines are compounds containing a pyridine ring, a six-membered aromatic heterocycle with one nitrogen atom .

Synthesis Analysis

The synthesis of similar compounds often involves palladium-catalyzed cross-coupling reactions . For instance, the Suzuki-Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds .Molecular Structure Analysis

The molecular formula of “5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine” is C6H6FNO . It contains a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve palladium-catalyzed cross-coupling reactions . For example, the Suzuki-Miyaura coupling reaction is a common method for forming carbon-carbon bonds .Scientific Research Applications

Medicinal Chemistry and Drug Development

Fluorinated compounds play a crucial role in drug discovery. FIPM’s unique properties make it an attractive candidate for developing new pharmaceuticals. Researchers have explored its potential as a lead compound for designing drugs with improved properties. For instance, fluorine-containing substituents enhance bioavailability, metabolic stability, and binding affinity to biological targets .

Radiotracers for Positron Emission Tomography (PET) Imaging

FIPM has been studied as a precursor for synthesizing fluorine-18 (18F)-labeled pyridines. These radiotracers are valuable for PET imaging, allowing non-invasive visualization of biological processes. While FIPM itself may not be an ideal PET tracer, it serves as a starting point for developing more effective radiotracers for specific applications .

Antitubercular Activity

Researchers have explored FIPM derivatives for their potential as antitubercular agents. By modifying the pyridine and indole moieties, novel compounds were synthesized and evaluated against Mycobacterium tuberculosis (MTB). These studies aim to discover new treatments for tuberculosis, a global health concern .

Heterocyclic Chemistry and Synthesis

FIPM is part of the broader field of fluorinated heterocyclic chemistry. Methods for synthesizing fluoropyridines, including FIPM, have been investigated. These methods involve various reactions, such as Umemoto and Balts-Schiemann reactions, leading to diverse fluorinated pyridine derivatives .

Biological Activity Studies

Researchers have assessed FIPM and its derivatives for biological activity. These studies include evaluating their effects on protein kinases, receptors, and other cellular targets. Understanding their interactions with biological systems provides insights into potential therapeutic applications .

Agricultural Chemistry

Fluorine-containing compounds have found applications in agriculture. While FIPM itself may not be directly used as a pesticide, its fluorinated analogs have been commercialized as active ingredients in agrochemicals. These compounds offer improved properties related to efficacy, environmental impact, and safety .

properties

IUPAC Name |

5-fluoro-2-(pyridin-4-ylmethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c12-10-1-2-11(14-7-10)15-8-9-3-5-13-6-4-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAMAXNUASLIDCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)OCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile](/img/structure/B2766464.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B2766467.png)

![6-(isopentylthio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2766469.png)

![3-(3-Chlorophenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B2766471.png)

![N-(2-ethylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2766475.png)

![2-{[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2766482.png)